(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone
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Overview
Description
“(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone” is a chemical compound with the molecular formula C17H16F3N3O and a molecular weight of 335.3236496 . It is used for research purposes.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for in vivo analgesic potential .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenylpiperazino group attached to a trifluoromethylpyridinyl group via a methanone linkage .Chemical Reactions Analysis
Trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, C17H16F3N3O, and its molecular weight, 335.3236496 . More detailed properties such as melting point, boiling point, and density were not found in the sources.Scientific Research Applications
Antagonist Clinical Candidate Discovery
- A study developed a reaction sequence to access novel P2X7 antagonists containing challenging chiral centers, including compounds with a structure similar to (4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone. These compounds showed robust P2X7 receptor occupancy and were advanced to phase I clinical trials for mood disorders treatment (C. Chrovian et al., 2018).
Tubulin Polymerization Inhibition
- Research on a series of phenylpiperazinylmethanones derived from phenoxazine and phenothiazine found that several analogues had excellent antiproliferative properties and potently inhibited tubulin polymerization. This inhibition was related to G2/M phase cell cycle blockade in tumor cells (H. Prinz et al., 2017).
Enzyme Inhibition Studies
- A series of phenylpiperazinylmethanones were synthesized and tested on human enzymes like FAAH and MAGL. The study identified compounds with potent inhibitory activities and explored key structural determinants driving the structure-activity relationships (Ludovica Morera et al., 2012).
Acetylcholinesterase Inhibitors
- Arylisoxazole‐phenylpiperazines, including structures similar to this compound, were synthesized and evaluated as acetylcholinesterase inhibitors. This research revealed potent inhibitors, underlining their potential for therapeutic applications (Mina Saeedi et al., 2019).
Antimicrobial Activity
- A series of pyridinylmethanones displayed significant antimicrobial activity, particularly compounds with a methoxy group. These findings highlight their potential as antimicrobial agents (Satyender Kumar et al., 2012).
Isomorphism Studies
- The study of isomorphous structures, including analogues of this compound, revealed insights into structural disorder and the chlorine-methyl exchange rule (V. Rajni Swamy et al., 2013).
Antibacterial Activity of Triazole Analogues
- Novel triazole analogues of piperazine, including structures akin to the compound , showed significant antibacterial activity against various human pathogenic bacteria (A. Nagaraj et al., 2018).
Fluorescent Sensor Development
- The synthesis of pyridinyl-1,2,4-triazine derivatives, related to this compound, was studied for their fluorescent properties and potential as a fluorescent sensor for ferric salts (P. Thirumurugan et al., 2011).
Structural Characterization
- Structural characterization of compounds similar to this compound provided insights into the synthesis and crystal structure, aiding in the understanding of their chemical behavior (Tamira Eckhardt et al., 2020).
Mechanism of Action
Safety and Hazards
While specific safety data for “(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone” was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. For similar compounds, safety data sheets recommend keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[3-(trifluoromethyl)pyridin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-7-4-8-21-15(14)16(24)23-11-9-22(10-12-23)13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPNXXQDSRAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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